methyl 5-aminopent-3-enoate hydrochloride
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Overview
Description
Methyl 5-aminopent-3-enoate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is a hydrochloride salt form of methyl 5-aminopent-3-enoate, which is an ester derivative of 5-aminopent-3-enoic acid. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-aminopent-3-enoate hydrochloride typically involves the esterification of 5-aminopent-3-enoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminopent-3-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Methyl 5-aminopent-3-enoate hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of methyl 5-aminopent-3-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminopentanoate hydrochloride: Similar structure but lacks the double bond in the pent-3-enoate chain.
Ethyl 5-aminopent-3-enoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
Properties
CAS No. |
4126-67-4 |
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Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
methyl (E)-5-aminopent-3-enoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-3H,4-5,7H2,1H3;1H/b3-2+; |
InChI Key |
GURDCJZMDWDCLB-SQQVDAMQSA-N |
Isomeric SMILES |
COC(=O)C/C=C/CN.Cl |
Canonical SMILES |
COC(=O)CC=CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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